1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester is an organic compound with the molecular formula C11H14O4. This compound is a derivative of cyclohexadiene and is characterized by the presence of two ester groups and a methyl group attached to the cyclohexadiene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester can be synthesized through the esterification of 1,4-cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ester groups or the methyl group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ester or methyl groups.
Scientific Research Applications
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the cyclohexadiene ring can undergo various addition and substitution reactions. The compound’s effects are mediated by its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: Similar structure but lacks the ester groups.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains two ester groups but differs in the position of the functional groups.
Cyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: Similar ester groups but different ring structure.
Properties
CAS No. |
58983-21-4 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4H,5-6H2,1-3H3 |
InChI Key |
AKQJNYPDLKHJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.